3-[(3-Chlorothiophen-2-yl)methoxy]azetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorothiophen-2-yl)methoxy]azetidine typically involves the reaction of 3-chlorothiophene-2-methanol with azetidine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorothiophen-2-yl)methoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Scientific Research Applications
3-[(3-Chlorothiophen-2-yl)methoxy]azetidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorothiophen-2-yl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(3-Chlorothiophen-2-yl)methoxy]azetidine is unique due to its specific substitution pattern on the thiophene ring and the presence of the azetidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H10ClNOS |
---|---|
Molecular Weight |
203.69 g/mol |
IUPAC Name |
3-[(3-chlorothiophen-2-yl)methoxy]azetidine |
InChI |
InChI=1S/C8H10ClNOS/c9-7-1-2-12-8(7)5-11-6-3-10-4-6/h1-2,6,10H,3-5H2 |
InChI Key |
UCPFFKCXNQMOLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=C(C=CS2)Cl |
Origin of Product |
United States |
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